2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-amine
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Overview
Description
2-Hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-amine is a complex organic compound characterized by a spirocyclic structure. This compound is part of the benzoquinazoline family, known for its diverse biological activities, including antibacterial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-amine typically involves the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one with hydrazine hydrate. This reaction yields 2-hydrazinyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one . The reaction conditions often include the use of orthoformic acid ethyl ester or carbon disulfide as reagents, which further react to form various derivatives .
Industrial Production Methods
While specific industrial production methods for 2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-amine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
2-Hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-amine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its antitumor activities and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-amine involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular pathways are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
5H-Spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: Known for its antibacterial properties.
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Exhibits significant antibacterial activity.
Uniqueness
2-Hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-amine stands out due to its unique spirocyclic structure, which contributes to its diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C17H21N5 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-amine |
InChI |
InChI=1S/C17H21N5/c18-15-13-14(20-16(21-15)22-19)12-7-3-2-6-11(12)10-17(13)8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10,19H2,(H3,18,20,21,22) |
InChI Key |
CAMZIDFZPMGNPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=NC(=N4)NN)N |
Origin of Product |
United States |
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